molecular formula C8H8FNO B1316944 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 56346-41-9

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1316944
CAS RN: 56346-41-9
M. Wt: 153.15 g/mol
InChI Key: VRBQMPCMLZNPSK-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is 1S/C8H8FNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a solid or liquid at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : The compound 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, a derivative of 1,2,4-benzothiadiazine-1,1-dioxide, has been synthesized and tested as an activator of AMPA receptors .
    • Method : The compound was synthesized and then tested for its ability to activate AMPA receptors .
    • Results : The compound was found to be significant in vivo, indicating that it successfully activated the AMPA receptors .
  • Weed Control

    • Application : The compound is used to study its efficacy against different weed species and its selectivity towards desired crops.
    • Method : The compound is applied to various weed species and crops, and its effects are observed.
    • Results : The results of these studies can inform future herbicide development strategies.
  • Cancer and Inflammatory Disease Research

    • Application : 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives with anti-tumor and anti-inflammatory activities have been used as novel allergic and inflammatory responses modifiers .
    • Method : These compounds are tested for their ability to modify allergic and inflammatory responses .
    • Results : The results of these studies could potentially lead to new treatments for skin diseases and cancer .
  • KATP Channel Activators

    • Application : The compound 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, a derivative of 1,2,4-benzothiadiazine-1,1-dioxide, has been synthesized and tested as an activator of KATP channels .
    • Method : The compound was synthesized and then tested for its ability to activate KATP channels .
    • Results : The compound was found to be significant in vivo, indicating that it successfully activated the KATP channels .
  • Protoporphyrinogen Oxidase (Protox) Inhibitors

    • Application : 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin, have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
    • Method : These compounds are synthesized from 5-fluoro-2-nitrophenol and tested for their ability to inhibit protox .
    • Results : Preliminary bioassay data showed that some of them possess commercial levels of herbicidal activity comparable to those of other protox-inhibiting herbicides .
  • KATP Channel Activators

    • Application : The compound 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, a derivative of 1,2,4-benzothiadiazine-1,1-dioxide, has been synthesized and tested as an activator of KATP channels .
    • Method : The compound was synthesized and then tested for its ability to activate KATP channels .
    • Results : The compound was found to be significant in vivo, indicating that it successfully activated the KATP channels .
  • Protoporphyrinogen Oxidase (Protox) Inhibitors

    • Application : 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin, have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
    • Method : These compounds are synthesized from 5-fluoro-2-nitrophenol and tested for their ability to inhibit protox .
    • Results : Preliminary bioassay data showed that some of them possess commercial levels of herbicidal activity comparable to those of other protox-inhibiting herbicides .

Safety And Hazards

This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBQMPCMLZNPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560119
Record name 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

56346-41-9
Record name 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56346-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

3-Oxo-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (2.2 g, 1 eq, 13.1 mmol) obtained in step (ii) in dry THF (10 ml) was added drop wise to a refluxing THF (60 ml) containing LAH (1.5 g, 3 eq, 39.5 mmol). It was further refluxed for 3 h and quenched with ethyl acetate. To this water (1.5 ml), 15% sodium hydroxide (1.5 ml) and water (4.5 ml) were added sequentially. Once Al(OH)3.H2O precipitated out, it was filtered though celite. The filtrate was condensed on rotavapour and chromatographed (ethyl acetate and hexane) to yield 7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (1.3 g, yield 65%) as yellow oil.
Quantity
2.2 g
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10 mL
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60 mL
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1.5 g
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Citations

For This Compound
1
Citations
K Torisu, K Kobayashi, M Iwahashi, Y Nakai… - Bioorganic & medicinal …, 2004 - Elsevier
The process of discovering a series of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs is presented since these compounds represent a new class of potent, selective, and …
Number of citations: 89 www.sciencedirect.com

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